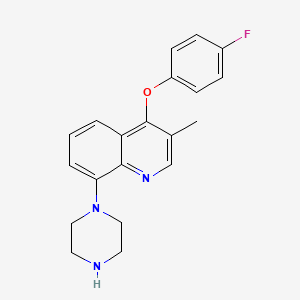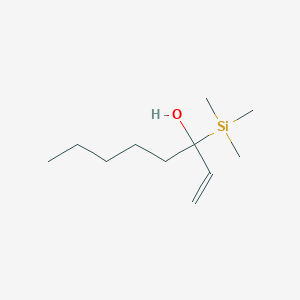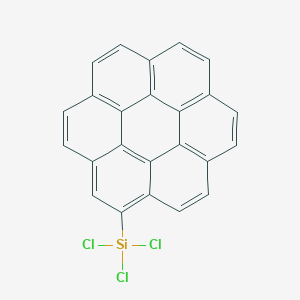
Trichloro(coronen-1-YL)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(coronen-1-YL)silane is a specialized organosilicon compound characterized by the presence of three chlorine atoms and a coronenyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trichloro(coronen-1-YL)silane typically involves the reaction of coronenyl derivatives with trichlorosilane under controlled conditions. One common method is the direct chlorination of coronenylsilane precursors using trichlorosilane in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination reactors where coronenylsilane is exposed to trichlorosilane gas. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro(coronen-1-YL)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The compound can be reduced to form coronenylsilane derivatives.
Oxidation Reactions: Oxidative processes can convert this compound into silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl or aryl halides in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of coronenylsilane derivatives with various functional groups.
Reduction: Production of coronenylsilane.
Oxidation: Generation of silanol or siloxane compounds.
Wissenschaftliche Forschungsanwendungen
Trichloro(coronen-1-YL)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and organosilicon compounds.
Biology: Employed in the development of bio-compatible materials and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which trichloro(coronen-1-YL)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The chlorine atoms can participate in nucleophilic substitution reactions, while the coronenyl group provides stability and enhances the compound’s reactivity. The pathways involved include the formation of intermediate siloxane or silanol species, which can further react to form more complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms attached to a silicon atom, used in the production of ultrapure silicon.
Dichlorosilane: Contains two chlorine atoms and is used in the synthesis of silicon-based polymers.
Chlorodimethylsilane: Features one chlorine atom and two methyl groups, commonly used in organic synthesis.
Uniqueness
Trichloro(coronen-1-YL)silane is unique due to the presence of the coronenyl group, which imparts distinct chemical properties and enhances its reactivity compared to simpler chlorosilanes. This makes it particularly valuable in the synthesis of advanced materials and specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
877932-33-7 |
|---|---|
Molekularformel |
C24H11Cl3Si |
Molekulargewicht |
433.8 g/mol |
IUPAC-Name |
trichloro(coronen-1-yl)silane |
InChI |
InChI=1S/C24H11Cl3Si/c25-28(26,27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H |
InChI-Schlüssel |
HEHQCCGQCVLENW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)

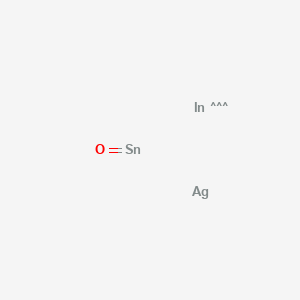
![1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}](/img/structure/B14177978.png)
![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)
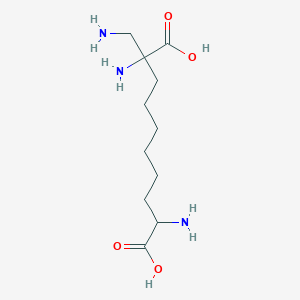
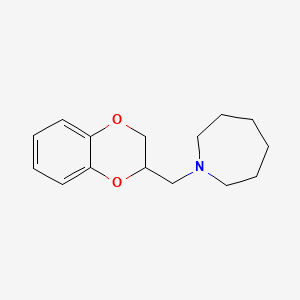
![N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea](/img/structure/B14177990.png)
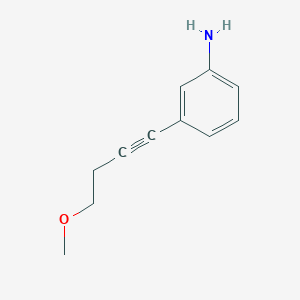

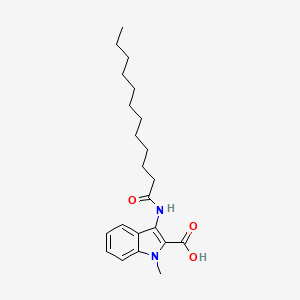
![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)
